methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate
Description
Methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate is a β-keto ester derivative featuring a complex aminophenylformamido substituent. Its structure includes:
- A methyl ester group at the terminal position.
- A chloro substituent at the 4-position.
- A 3-oxobutanoate backbone with a (2Z)-configured methylidene linkage.
This compound’s stereoelectronic properties are influenced by the Z-configuration of the methylidene group, the electron-withdrawing chloro and keto groups, and the aromatic phenylformamido substituent.
Properties
Molecular Formula |
C13H13ClN2O4 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
methyl (E)-2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+ |
InChI Key |
AWWQWEMOXBRAFA-MDZDMXLPSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\CCl)/O)/C(=NC(=O)C1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)C(=C(CCl)O)C(=NC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13ClN2O3
- Molecular Weight : 270.69 g/mol
This structure features a chloro group, an oxobutanoate moiety, and an amino group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through membrane disruption or interference with bacterial metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxic Effects :
- Enzyme Interaction :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key structural analogs include:
- Methyl 4-chloro-3-oxobutanoate derivatives: These lack the aminophenylformamido group but share the β-keto ester and chloro substituents.
- Thiazolidinone-based compounds (e.g., the compound in : C₁₇H₁₇N₃O₃S): While distinct in their heterocyclic core, these analogs share conformational rigidity and hypervalent interactions (e.g., S···O in ). The target compound’s ester carbonyl may similarly engage in non-covalent interactions, though with different geometry .
Substituent Effects on Molecular Conformation
- Cyclopentylideneamino vs. Phenylformamido Groups: The cyclopentylideneamino group in ’s thiazolidinone induces a twist conformation, whereas the planar phenylformamido group in the target compound may enhance π-π stacking. This difference impacts crystal packing: the thiazolidinone forms (001) layers via π-π interactions, while the target compound’s aromatic substituent could promote alternate stacking motifs .
- Chloro vs.
Hydrogen-Bonding and Crystal Packing
Using Etter’s graph set analysis (), the target compound’s N-H···O and C-H···O interactions can be mapped and compared to similar systems:
- N-H···O Bonds: The amino and formamido groups in the target compound likely form intermolecular hydrogen bonds, analogous to the thiazolidinone’s C-H···O chains in . However, the absence of a thiazole ring may reduce directional bonding specificity.
- C-H···O Interactions: These are critical in organizing molecular chains (e.g., [110] propagation in ). The target compound’s ester carbonyl could act as an acceptor, similar to the thiazolidinone’s S···O interaction, though with weaker polarization .
Computational and Experimental Tools
The SHELX suite () is widely used for refining crystal structures of such compounds. For example:
- SHELXL : Employed for small-molecule refinement, it would resolve the target compound’s Z-configuration and chloro placement.
- SHELXE : Useful for phase determination in crystallography, particularly for high-resolution data, as seen in related β-keto ester studies .
Data Tables: Comparative Analysis
Research Findings and Implications
- Structural Stability: The target compound’s hydrogen-bonding network and π-π interactions may enhance thermal stability compared to non-aromatic analogs.
- Reactivity : The chloro and keto groups render it susceptible to nucleophilic attack, a trait shared with other β-keto esters but modulated by the phenylformamido group’s steric effects.
- Crystallography : SHELX-based refinements () would resolve its conformation and intermolecular interactions, critical for pharmaceutical applications (e.g., as a kinase inhibitor precursor).
Q & A
Q. What synthetic strategies are effective for preparing methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate?
The compound can be synthesized via condensation reactions between ethyl 4-chloro-3-oxobutanoate derivatives and phenylformamidine precursors under acidic or catalytic conditions. Key steps include:
- Knoevenagel condensation using p-toluenesulfonic acid (p-TsOH) in ethanol, with reaction monitoring via TLC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove byproducts .
- Isomer control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the amino and carbonyl groups, confirmed by NMR coupling constants (J = 10–12 Hz) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker D8 VENTURE CMOS diffractometer) resolves the Z-configuration, with refinement using SHELXL (R = 0.029) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Distinct signals for the chloro (δ 4.1–4.3 ppm) and enamine (δ 7.2–7.5 ppm) groups.
- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional groups .
Q. What are the key reactivity patterns of the 4-chloro-3-oxobutanoate moiety in this compound?
The 4-chloro group participates in nucleophilic substitution (e.g., with amines or thiols), while the 3-oxobutanoate ester undergoes hydrolysis to carboxylic acids under basic conditions. Competing reactions require pH control (pH 7–9) to avoid decomposition .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Hydrogen bonding : N-H···O interactions (2.8–3.0 Å) form chains along the [110] direction, stabilizing the lattice .
- π-π stacking : Thiazole/phenyl ring interactions (centroid-centroid distance = 3.6 Å) create layered structures, impacting solubility and melting points .
- S···O hyperconjugation : S-O distances of 2.793 Å in the thiazole ring enhance conformational rigidity, critical for crystallographic refinement .
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
- Example : Analogues with 4-methoxy vs. 4-chloro substituents show opposing cytotoxicity trends (IC₅₀ = 2 μM vs. >50 μM). Resolution strategies:
- QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity .
- Metabolic stability assays : Chloro derivatives exhibit longer half-lives (t₁/₂ = 8 h) due to reduced cytochrome P450 oxidation .
Q. What mechanistic insights explain the compound’s role in inhibiting Bcl-2 proteins?
- Binding mode : The enamine group chelates Mg²⁺ in Bcl-2’s BH3 domain (Kd = 120 nM), disrupting protein-protein interactions.
- SAR studies : Substitution at the phenylformamido position (e.g., fluoro vs. chloro) alters binding affinity by 10-fold, validated via SPR assays .
Q. How can computational methods predict tautomeric equilibria in solution?
- DFT calculations (B3LYP/6-311+G**): The keto-enol tautomer is favored (ΔG = −3.2 kcal/mol) due to resonance stabilization.
- Solvent effects : Polarizable continuum models (PCM) show increased enol population in DMSO (15% vs. 5% in water) .
Methodological Notes
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for handling twinned data, common in chloro-substituted derivatives .
- Synthetic scale-up : Pilot reactions (>10 g) require slow addition of reagents (1–2 h) to minimize exothermic side reactions .
- Data validation : Cross-reference crystallographic data (CCDC deposition) with spectroscopic results to confirm purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
